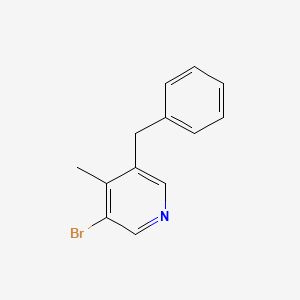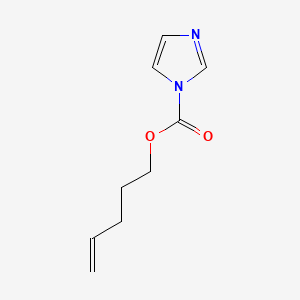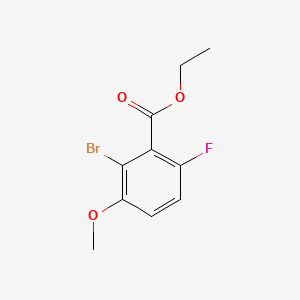
1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a 3-methylphenyl group and a 2,2,2-trichloro-1-hydroxyethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenyl isocyanate with 2,2,2-trichloroethanol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes cyclization to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Formation of 1-(3-Methylphenyl)-3-(2,2-dichloro-1-oxoethyl)urea.
Reduction: Formation of 1-(3-Methylphenyl)-3-(2,2-dichloro-1-hydroxyethyl)urea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylphenyl)-3-(2,2-dichloro-1-hydroxyethyl)urea
- 1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-oxoethyl)urea
- 1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-aminoethyl)urea
Uniqueness
1-(3-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to the presence of both the 3-methylphenyl and 2,2,2-trichloro-1-hydroxyethyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
CAS No. |
69796-25-4 |
|---|---|
Molecular Formula |
C10H11Cl3N2O2 |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
InChI |
InChI=1S/C10H11Cl3N2O2/c1-6-3-2-4-7(5-6)14-9(17)15-8(16)10(11,12)13/h2-5,8,16H,1H3,(H2,14,15,17) |
InChI Key |
MZPAIJKEIYAOBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


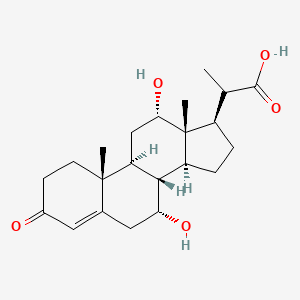
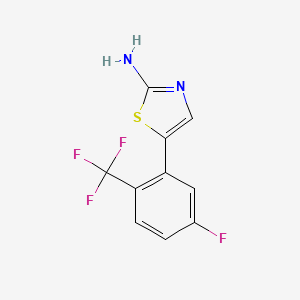
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
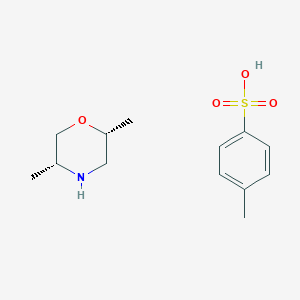
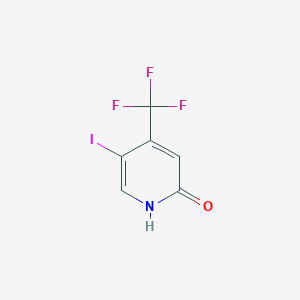
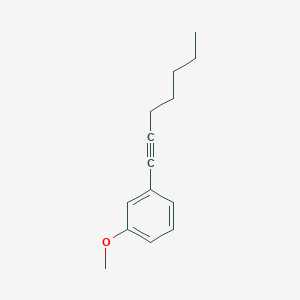
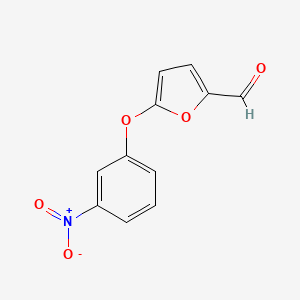
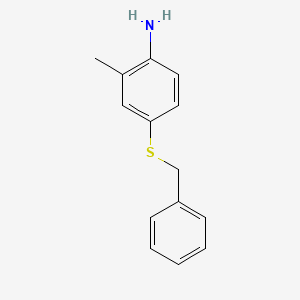
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)
